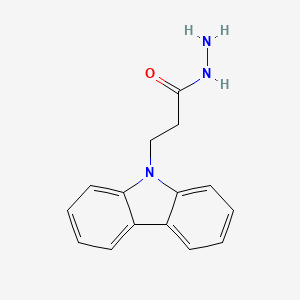

3-Carbazol-9-yl-propionic acid hydrazide

Description

3-Carbazol-9-yl-propionic acid hydrazide is a carbazole-based hydrazide derivative characterized by a propionic acid backbone substituted at the 3-position with a carbazol-9-yl group. Carbazole derivatives are known for their electron-rich aromatic systems, which confer unique photophysical and biochemical properties. The hydrazide functional group (-CONHNH₂) enhances reactivity, enabling applications in coordination chemistry, polymer science, and medicinal chemistry .

Properties

IUPAC Name |

3-carbazol-9-ylpropanehydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O/c16-17-15(19)9-10-18-13-7-3-1-5-11(13)12-6-2-4-8-14(12)18/h1-8H,9-10,16H2,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLNLOSMKTBCBJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3N2CCC(=O)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

28.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24806137 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Carbazol-9-yl-propionic acid hydrazide typically involves the reaction of ethyl 3-(9H-carbazol-9-yl)propanoate with hydrazine. The reaction is carried out in ethanol under reflux conditions for several hours . The general reaction scheme is as follows:

Starting Material: Ethyl 3-(9H-carbazol-9-yl)propanoate

Reagent: Hydrazine

Solvent: Ethanol

Conditions: Reflux for 5 hours

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-Carbazol-9-yl-propionic acid hydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the hydrazide group to other functional groups.

Substitution: The hydrazide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives.

Scientific Research Applications

Biological Activities

3-Carbazol-9-yl-propionic acid hydrazide and its derivatives exhibit a broad spectrum of biological activities. These include:

- Antimicrobial Activity : Several studies have demonstrated that carbazole derivatives possess significant antimicrobial properties against various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, compounds derived from carbazole structures have shown potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) as low as 0.31 mg/mL .

- Anticancer Properties : Research indicates that carbazole derivatives can inhibit the proliferation of cancer cells. In vitro studies have shown that certain derivatives exhibit cytotoxic effects against breast cancer cell lines (e.g., MCF7) and other cancer types, demonstrating their potential as anticancer agents .

- Antiparasitic Effects : Compounds based on carbazole structures have also been reported to exhibit antiplasmodial activity, making them candidates for further development in treating malaria .

Industrial Applications

Beyond medicinal uses, this compound has potential applications in various industrial sectors:

- Optoelectronics : Carbazole derivatives are utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to their favorable electronic properties .

- Dye-Sensitized Solar Cells : The compound's ability to function as a dye in solar cells has been investigated, indicating its potential role in renewable energy technologies .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in various applications:

Mechanism of Action

The mechanism of action of 3-Carbazol-9-yl-propionic acid hydrazide involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways .

Comparison with Similar Compounds

Table 1: Structural Variations and Key Features

Key Observations :

- Electron-withdrawing groups (e.g., nitro in ) may enhance reactivity for coordination or covalent binding.

- Halogenation (e.g., diiodo in ) increases molecular weight and could improve binding affinity in biological targets.

- Hydroxyl groups (e.g., in ) improve aqueous solubility, critical for bioavailability in medicinal applications.

Functional Comparison with Other Hydrazide Classes

Antimicrobial and Anti-Inflammatory Activity

- Isonicotinic acid hydrazide (INH): A well-known antitubercular agent with hepatotoxicity risks (0.5–1% incidence) . Compared to this compound, INH lacks the carbazole moiety, which may reduce π-π interactions but improve metabolic stability.

- Naphthylmethylene hydrazides (e.g., compound 9d in ): Exhibit 45% anti-inflammatory edema reduction, suggesting carbazole analogs with similar substituents could share efficacy.

- Amino acid hydrazides (e.g., 3-chlorophenyl alanine hydrazide): Show enhanced activity against drug-resistant Mycobacterium tuberculosis . The carbazole core may offer synergistic effects via DNA intercalation.

Toxicity Profile

- Carbonic acid hydrazides (e.g., INH): Associated with hepatotoxicity (0.05–0.1% fatality rate) . Carbazole derivatives may mitigate toxicity through structural rigidity or altered metabolism, though data are lacking.

Biological Activity

3-Carbazol-9-yl-propionic acid hydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and anti-inflammatory effects, supported by case studies and research findings.

Synthesis and Structural Characteristics

The synthesis of this compound involves the reaction of carbazole derivatives with propionic acid hydrazide. The structural confirmation typically employs techniques such as NMR spectroscopy and X-ray diffraction, which provide insights into the molecular configuration and functional groups present in the compound.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial potential of this compound and its derivatives. The following table summarizes key findings regarding their antimicrobial activity against various bacterial strains:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity |

|---|---|---|---|

| This compound | Escherichia coli | 50 μg/mL | Moderate |

| Staphylococcus aureus | 25 μg/mL | Good | |

| Pseudomonas aeruginosa | 30 μg/mL | Moderate | |

| Derivatives of this compound | Candida albicans | 40 μg/mL | Good |

| Methicillin-resistant S. aureus | 15 μg/mL | Excellent |

These results indicate that the compound exhibits notable antibacterial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus, and antifungal activity against Candida albicans. The derivatives often show enhanced activity compared to the parent compound, suggesting that structural modifications can significantly influence bioactivity .

Anticancer Activity

Research has also focused on the anticancer properties of this compound. In vitro studies have demonstrated its cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7) and cervical cancer (HeLa) cells. The following table presents the IC50 values for different cell lines:

| Cell Line | IC50 (μM) | Effect |

|---|---|---|

| MCF-7 (breast cancer) | 20 μM | Significant inhibition |

| HeLa (cervical cancer) | 15 μM | High cytotoxicity |

| A549 (lung cancer) | 25 μM | Moderate inhibition |

The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase, leading to reduced viability in these cell lines. Such findings underscore the potential of this compound as a lead in anticancer drug development .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has shown promising anti-inflammatory effects. Studies have indicated a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 in treated models. This suggests that the compound may modulate inflammatory pathways, making it a candidate for further exploration in inflammatory diseases.

Case Studies

- Antimicrobial Efficacy : A study evaluated various derivatives of carbazole-based compounds for their antimicrobial properties against resistant strains of bacteria. The results indicated that modifications at specific positions on the carbazole ring significantly enhanced antimicrobial activity, particularly against MRSA .

- Cytotoxicity Assessment : In another investigation, researchers assessed the cytotoxic effects of this compound on human cancer cell lines. The study found that at concentrations above 10 μM, there was a marked decrease in cell viability, indicating a dose-dependent response .

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for preparing hydrazide derivatives like 3-carbazol-9-yl-propionic acid hydrazide?

- Methodology : Hydrazides are typically synthesized via coupling reactions between carboxylic acid derivatives (e.g., esters or acyl chlorides) and hydrazine hydrate. For example, purine hydrazide intermediates are formed by refluxing 2,6-dichloropurine with hydrazine hydrate (40%) under acidic conditions. Optimization often involves varying catalysts (e.g., HCl), solvents, and heating durations to improve yield and purity . Post-synthesis purification via recrystallization or column chromatography is recommended .

Q. What spectroscopic techniques are essential for characterizing hydrazide derivatives?

- Methodology : Standard protocols include:

- IR spectroscopy to confirm N–H (3100–3300 cm⁻¹) and C=O (1650–1700 cm⁻¹) stretches.

- NMR (¹H/¹³C) to identify hydrazide protons (δ 8–10 ppm) and carbazole/propionic acid backbone signals.

- Mass spectrometry (HRMS) for molecular ion validation.

- Elemental analysis to verify stoichiometry. For advanced structural confirmation, X-ray crystallography using programs like SHELXL is advised .

Q. How can researchers evaluate the biological activity of hydrazide derivatives?

- Methodology :

- Cytotoxicity assays : Use cell lines (e.g., HepG2, THP-1) with MTT or resazurin-based viability tests at doses of 30–300 mg/kg .

- Antimicrobial screening : Disk diffusion or microdilution against S. aureus, E. coli, etc., with MIC/MBC calculations .

- Enzyme inhibition : Spectrophotometric assays (e.g., MAO-B inhibition) using kynuramine as a substrate .

Q. What role do hydrazide compounds play in polymer crystallization?

- Methodology : Hydrazides act as nucleating agents for poly(L-lactic acid) (PLLA). Evaluate using differential scanning calorimetry (DSC) to measure crystallization temperature (Tₚ) and enthalpy (ΔH). For example, benzoylhydrazide derivatives with decamethylene spacers increase Tₚ by >10°C compared to talc. Optimize methylene chain length and substituents (e.g., tert-butyl groups) to enhance nucleation efficiency .

Q. How are hydrazide cross-linkers utilized in hydrogel synthesis?

- Methodology : Polyvalent hydrazides (di-, tri-, tetra-) are synthesized and cross-linked with hyaluronic acid (HA) via carbodiimide chemistry. Vary HA concentration, buffer pH, and cross-linker ratios to tune gel properties. Assess stability using hyaluronidase (HAse) degradation assays and pH-dependent dissolution profiles .

Advanced Research Questions

Q. How can structural modifications of hydrazide derivatives enhance their enzyme inhibitory activity?

- Methodology : Introduce substituents (e.g., aldehydes, halogenated aromatics) to the hydrazide scaffold to modulate steric and electronic effects. For MAO-B inhibitors, computational docking (e.g., AutoDock Vina) predicts binding affinities. Validate via kinetic assays (Kᵢ, IC₅₀) and compare with reference inhibitors like selegiline .

Q. What structural features optimize hydrazides as nucleating agents for biodegradable polymers?

- Methodology : Design hydrazides with rigid aromatic cores (e.g., carbazole) and flexible alkyl spacers. Use wide-angle X-ray scattering (WAXS) to analyze crystallinity. Longer methylene chains (e.g., C10) improve PLLA nucleation by aligning polymer chains during melt processing .

Q. How does cross-linker hydrophobicity influence hydrogel stability?

- Methodology : Synthesize hydrophobic hydrazides (e.g., with benzyl or alkyl groups) and compare gel stability via rheometry (storage/loss moduli) and HAse resistance. Hydrophobic cross-linkers reduce water uptake and enzymatic penetration, enhancing mechanical integrity .

Q. What strategies improve the specificity of hydrazide-based glycopeptide enrichment in proteomics?

- Methodology : Functionalize magnetic nanoparticles (Fe₃O₄@PMAA) with adipic acid dihydrazide (ADH) for solid-phase capture. Optimize pH (4–6) for Schiff base formation with glycans. Validate specificity using LC-MS/MS with tryptic digests and compare signal-to-noise ratios against commercial resins .

Q. How do hydrazide derivatives interfere with neutrophil extracellular trap (NET) formation?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.